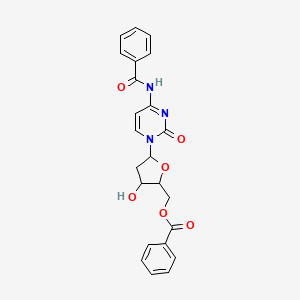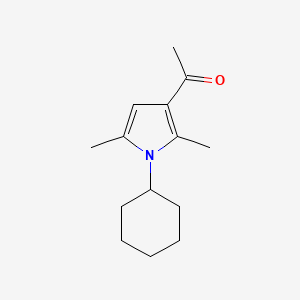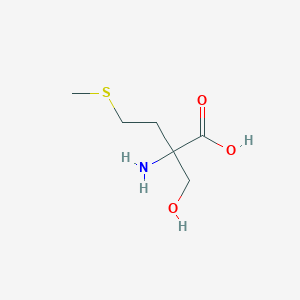![molecular formula C14H13F2N B12064870 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is an organic compound that features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, connected to another phenyl ring via an ethanamine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzene and 4-bromophenylacetonitrile.
Grignard Reaction: The 3,4-difluorobenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with 4-bromophenylacetonitrile to form the intermediate 2-[4-(3,4-difluorophenyl)phenyl]acetonitrile.
Reduction: The nitrile group in the intermediate is reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized aromatic compounds with different substituents on the phenyl rings.
Applications De Recherche Scientifique
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, often leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 2,4-Difluorobenzylamine
- 2,4-Difluorophenyl isocyanate
Uniqueness
2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine is unique due to the presence of two fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to similar compounds. The difluoro substitution enhances its stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13F2N |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
2-[4-(3,4-difluorophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H13F2N/c15-13-6-5-12(9-14(13)16)11-3-1-10(2-4-11)7-8-17/h1-6,9H,7-8,17H2 |
Clé InChI |
NBRXHOYXOVTEGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCN)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidin-2-one](/img/structure/B12064803.png)


![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)





![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)
